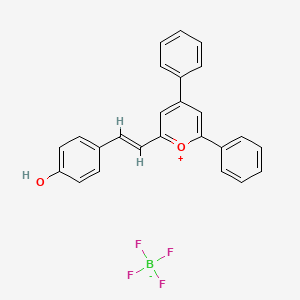
2-(Acetyloxy)-5-chloro-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-5-chloro-3-methoxybenzoic acid is an organic compound characterized by the presence of an acetyloxy group, a chlorine atom, and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)-5-chloro-3-methoxybenzoic acid typically involves the acetylation of 5-chloro-3-methoxybenzoic acid. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetyloxy group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. One such method could be the use of acetyl chloride in the presence of a base like triethylamine, which facilitates the acetylation process. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Acetyloxy)-5-chloro-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 2-hydroxy-5-chloro-3-methoxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(Acetyloxy)-5-chloro-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-5-chloro-3-methoxybenzoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The chlorine and methoxy groups can also interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(Acetyloxy)benzoic acid (Aspirin): Known for its anti-inflammatory and analgesic properties.
5-Chloro-2-methoxybenzoic acid: Shares structural similarities but lacks the acetyloxy group.
3-Methoxybenzoic acid: Similar core structure but without the chlorine and acetyloxy groups.
Uniqueness: 2-(Acetyloxy)-5-chloro-3-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H9ClO5 |
|---|---|
Molecular Weight |
244.63 g/mol |
IUPAC Name |
2-acetyloxy-5-chloro-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H9ClO5/c1-5(12)16-9-7(10(13)14)3-6(11)4-8(9)15-2/h3-4H,1-2H3,(H,13,14) |
InChI Key |
WKICVFKOBLRMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


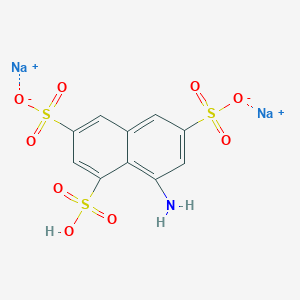


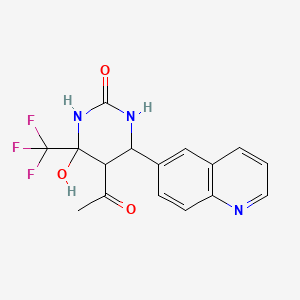

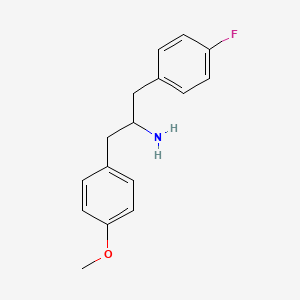
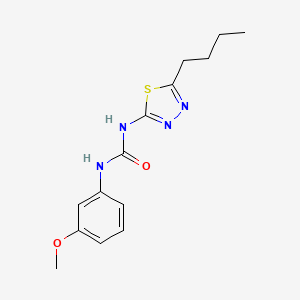
![9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14881318.png)
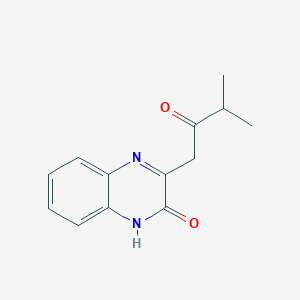


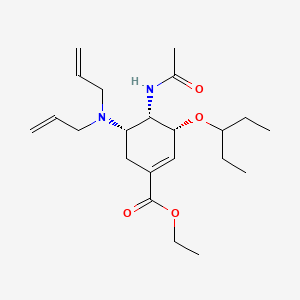
![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14881338.png)
